2-chloro-N-cyclohexylquinazolin-4-amine
Overview
Description
“2-chloro-N-cyclohexylquinazolin-4-amine” is a chemical compound with the molecular formula C14H16ClN3 . It has a molecular weight of 261.75 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.75 . More detailed information about its physical and chemical properties was not found in the available sources.Scientific Research Applications
Synthesis Methods
Microwave-Assisted Synthesis
A study by Liu et al. (2006) demonstrated an efficient method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including derivatives of 2-chloro-quinazolin-4-amine, using microwave irradiation. This method offered advantages over classical methods in terms of efficiency.
Synthesis of Antimicrobial Agents
Samel and Pai (2011) synthesized 2-chloro-4-aminoquinazolines, further used to create various 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl] quinazolin-4-amines, which were tested for antimicrobial activities (Samel & Pai, 2011).
Biological and Medical Research
Apoptosis Induction and Anticancer Potential
Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-chloro-quinazolin-4-amine, as a potent apoptosis inducer and effective anticancer agent with significant penetration of the blood-brain barrier (Sirisoma et al., 2009).
Anticancer Activity of Derivatives
Liu et al. (2007) synthesized N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline and evaluated their anticancer activity. Although most compounds exhibited weaker activity compared to standard drugs, this study broadened the scope of anticancer research for 2-chloro-quinazolin-4-amine derivatives (Liu et al., 2007).
Chemoselective Reactions
Selective Amination
Shen et al. (2010) studied the chemoselectivity in the amination of 4-chloroquinazolines, providing insights into selective reactions involving 2-chloro-quinazolin-4-amine derivatives (Shen et al., 2010).
Amination with Amide Solvents
The reaction of various 4-chloro-2-arylquinoline compounds with amide solvents was investigated by Tsai et al. (2008), contributing to the understanding of amination processes involving 2-chloro-quinazolin-4-amine (Tsai et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, N-cyclohexyl-2-cyclopropylquinazolin-4-amine, indicates that it is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice .
properties
IUPAC Name |
2-chloro-N-cyclohexylquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQMEQTBOIZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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